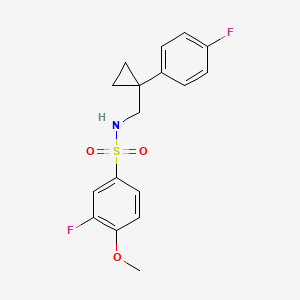
3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide” is a type of benzamide . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyrazole ring bound to a phenyl group, along with fluorine, sulfur, and nitrogen atoms . The compound’s chemical formula is C19H13F2N3O2S2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 417.452 and a monoisotopic mass of 417.041724465 . It is expected to have good intestinal absorption and be permeable to the blood-brain barrier .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition for Anti-inflammatory Applications
A study described the synthesis and evaluation of sulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom into these compounds preserved COX-2 potency and notably increased COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Crystal Structural Insights
Research on the crystal structures of benzenesulfonamide derivatives, including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has provided insights into their three-dimensional architecture, which is essential for understanding their interaction with biological molecules and potential applications in drug design (Rodrigues et al., 2015).
Electrophilic Fluorination
A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrated improved enantioselectivity in fluorination reactions, highlighting the potential of these fluorinated compounds in producing enantioselective fluorinated products, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those related to the compound of interest, have revealed their adsorption and corrosion inhibition properties on iron surfaces. These findings suggest potential applications in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Carbonic Anhydrase Inhibition
Fluorinated benzenesulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The alpha-fluorination of these compounds enhances their inhibitory activity, suggesting potential therapeutic applications in conditions where carbonic anhydrase is implicated (Blackburn & Türkmen, 2005).
Zukünftige Richtungen
The synthesis of fluorinated compounds is a growing field of interest, particularly in the areas of molecular imaging, pharmaceuticals, and materials . Future research will likely focus on improving the methods for synthesizing these compounds, understanding their mechanisms of action, and exploring their potential applications.
Eigenschaften
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-23-16-7-6-14(10-15(16)19)24(21,22)20-11-17(8-9-17)12-2-4-13(18)5-3-12/h2-7,10,20H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECNPURQAPZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

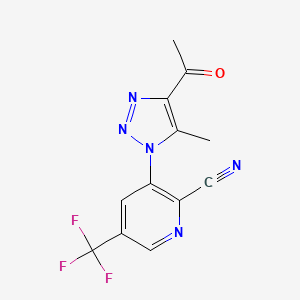

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)
![N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710358.png)
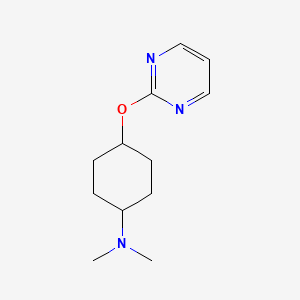
![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)

![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)
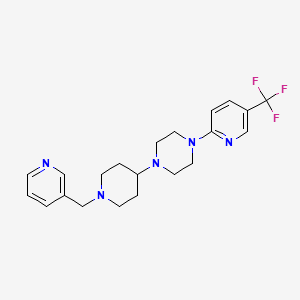
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2710367.png)
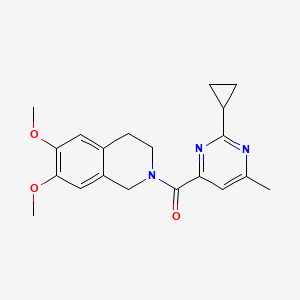
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2710372.png)
![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)